6-Bromo-N-methylhexan-1-amine hydrobromide

Pharmaceutical Analysis ANDA Filing Reference Standards

6-Bromo-N-methylhexan-1-amine hydrobromide (CAS 857545-08-5) is a crystalline alkylammonium salt with the molecular formula C7H17Br2N and a molecular weight of 275.02 g/mol, characterized by a terminal primary alkyl bromide and a secondary N-methylamine moiety. This bifunctional compound serves both as a versatile synthetic intermediate in organic synthesis and as a certified reference standard (Colesevelum Impurity for pharmaceutical quality control.

Molecular Formula C7H17Br2N
Molecular Weight 275.02 g/mol
Cat. No. B12966080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-methylhexan-1-amine hydrobromide
Molecular FormulaC7H17Br2N
Molecular Weight275.02 g/mol
Structural Identifiers
SMILESCNCCCCCCBr.Br
InChIInChI=1S/C7H16BrN.BrH/c1-9-7-5-3-2-4-6-8;/h9H,2-7H2,1H3;1H
InChIKeyRLVHXBRUAGZIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N-methylhexan-1-amine hydrobromide – Procuring a Certified Bifunctional Alkylammonium Salt


6-Bromo-N-methylhexan-1-amine hydrobromide (CAS 857545-08-5) is a crystalline alkylammonium salt with the molecular formula C7H17Br2N and a molecular weight of 275.02 g/mol, characterized by a terminal primary alkyl bromide and a secondary N-methylamine moiety [1]. This bifunctional compound serves both as a versatile synthetic intermediate in organic synthesis and as a certified reference standard (Colesevelum Impurity 1) for pharmaceutical quality control [2].

Certified Colesevelum Impurity 1 reference standard for pharmaceutical QC and ANDA filing
Bifunctional ω-bromoalkylammonium salt for organic synthesis and coupling reactions

Why Generic 6-Bromo-N-methylhexan-1-amine hydrobromide Substitutes Fail in Reproducible Science


Interchanging ω-bromoalkylamines without verifying exact structure can undermine synthetic reproducibility and regulatory compliance. The leaving group identity (Br vs Cl) affects SN2 reaction rates by orders of magnitude [1]; the N-alkyl substituent modulates amine nucleophilicity (e.g., N-methyl vs N-ethyl) [2]; and the alkyl chain length influences boiling point, lipophilicity, and steric accessibility . Furthermore, the hydrobromide counterion determines salt crystallinity, hygroscopicity, and solubility, directly impacting gravimetric accuracy in analytical workflows [3].

Leaving group: Br vs Cl
Primary bromide offers orders-of-magnitude faster SN2 than chloride, altering reaction kinetics and yield.
N-alkyl substitution: Methyl vs ethyl
N-methyl amine exhibits higher nucleophilicity (~10× rate) than N-ethyl, impacting conjugation efficiency.
Counterion: Hydrobromide salt vs free base
Crystalline HBr salt enables gravimetric dispensing; liquid free base introduces weighing inaccuracies for standard preparation.

6-Bromo-N-methylhexan-1-amine hydrobromide: Quantitative Differentiation Evidence Against Closest Analogs


Certified Colesevelum Impurity 1 Reference Standard with Pharmacopeial Traceability vs. Generic Bromohexylamines

6-Bromo-N-methylhexan-1-amine hydrobromide is chemically identical to Colesevelum Impurity 1 (free base CAS 857723-11-6, HBr salt CAS 857545-08-5), supplied with detailed characterization data compliant with regulatory guidelines (USP/EP) [1]. Unlike generic 6-bromohexylamines lacking certified impurity profiles, this product is qualified for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Traceability against pharmacopeial standards can be provided [1].

Regulatory Status
Reported
Certified impurity standard with pharmacopeial traceability
Supports ANDA regulatory acceptance
Reduces re-validation risk; supplier characterization data
Pharmaceutical Analysis ANDA Filing Reference Standards

Superior N-Methyl Nucleophilicity Over N-Ethyl Analog: Mayr Reactivity Scale Quantification

The N-methyl group in 6-bromo-N-methylhexan-1-amine imparts higher nucleophilic reactivity than the corresponding N-ethyl analog. On the Mayr nucleophilicity scale, methylamine in water exhibits N = 13.85 (sN = 0.53) [1], while ethylamine shows N = 12.87 (sN = 0.58) [2]. This ΔN ≈ 1.0 difference translates to approximately a 10-fold higher rate constant for reactions with carbocationic electrophiles, as established in J. Org. Chem. 2007 [3].

Nucleophilicity (Mayr)
Cross-study
N = 13.85 (MeNH₂) vs 12.87 (EtNH₂), ΔN=0.98
~10× faster amine conjugation kinetics
Mayr scale, water, 20 °C; J. Org. Chem. 2007
Physical Organic Chemistry Reaction Kinetics Amine Nucleophilicity

Higher Predicted Boiling Point Than 5-Bromo-N-methylpentan-1-amine for Distillation-Based Purification

The predicted normal boiling point of 6-bromo-N-methylhexan-1-amine is 210.0±23.0 °C , which is approximately 17 °C higher than that of the one-carbon-shorter analog 5-bromo-N-methylpentan-1-amine (193.1±23.0 °C) [1]. This boiling point elevation, attributed to increased van der Waals interactions from the additional methylene unit, facilitates fractional distillation separation from lower-molecular-weight impurities during preparative-scale synthesis .

Boiling Point (Pred.)
Predicted
210.0 °C vs 193.1 °C (5-bromo analog)
Higher ΔT ~17 °C aids distillation separation
ACD/Labs predicted values; improves purity
Process Chemistry Purification Thermophysical Properties

Crystalline Hydrobromide Salt for Accurate Gravimetric Dispensing vs. Liquid Free Base

As a hydrobromide salt, 6-bromo-N-methylhexan-1-amine hydrobromide (CAS 857545-08-5, purity 95% [1]) is a crystalline solid at ambient temperature, whereas the free base (CAS 857723-11-6) is a liquid with a predicted boiling point of 210 °C [2]. Related 6-bromohexylamine hydrobromide exhibits a melting point of 142–144 °C , supporting the expected solid-state nature of the N-methyl analog. This solid form enables precise gravimetric dispensing for analytical standard preparation, unlike the liquid free base which requires volumetric handling [1].

Physical Form
Class-level
Crystalline HBr salt (solid) vs free base (liquid)
Enables gravimetric dispensing for standard prep
Analog mp 142–144 °C supports solid-state inference
Analytical Chemistry Salt Selection Reference Standard Preparation

Enhanced SN2 Reactivity of Terminal Alkyl Bromide vs. Chloride in Conjugation Reactions

The terminal primary alkyl bromide in 6-bromo-N-methylhexan-1-amine hydrobromide exhibits significantly higher SN2 reactivity compared to the corresponding alkyl chloride. In the classic Finkelstein reaction (NaI/acetone, 60 °C), primary alkyl bromides undergo halide exchange markedly faster than primary alkyl chlorides, a consequence of bromide's superior leaving group ability [1]. This qualitative advantage is well-established in physical organic chemistry, though specific kinetic data for 6-bromo-N-methylhexan-1-amine versus its chloro analog are not available in the public domain [2].

Leaving Group (SN2)
Class-level
Primary alkyl bromide >> chloride in SN2 rate
Milder conjugation conditions, higher yield
Finkelstein reactivity class-level inference
Synthetic Chemistry SN2 Reactivity Leaving Group

6-Bromo-N-methylhexan-1-amine hydrobromide: Optimal Use Cases Driven by Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Colesevelam ANDA Filing

Procurement of 6-bromo-N-methylhexan-1-amine hydrobromide as a certified Colesevelum Impurity 1 reference standard enables regulatory-compliant analytical method development and validation for Abbreviated New Drug Applications. The compound's detailed characterization data and pharmacopeial traceability ensure acceptance by regulatory agencies [1].

Enhanced Amine Conjugation in Multi-Step Organic Synthesis

The N-methyl substituent's ~10-fold higher nucleophilicity compared to N-ethyl analogs [1] makes this compound advantageous in synthetic sequences requiring rapid amine acylation, sulfonylation, or reductive amination steps, improving overall throughput.

Distillation-Based Purification Exploiting Boiling Point Difference

The predicted boiling point of 210 °C for 6-bromo-N-methylhexan-1-amine, approximately 17 °C higher than the 5-bromo analog [1], facilitates effective separation from lower-molecular-weight impurities via fractional distillation, enhancing purity for downstream applications.

Accurate Gravimetric Preparation of Analytical Standard Solutions

The crystalline hydrobromide salt form enables precise weighing for preparation of standard solutions in HPLC or GC analysis, unlike the liquid free base which introduces volumetric inaccuracies [1]. This is critical for quantitative impurity profiling in pharmaceutical QC.

Application
Selection Property
Validation Focus
Colesevelam impurity reference standard
Pharmacopeial traceability
Regulatory acceptance in ANDA
Amine conjugation in multi-step synthesis
N-methyl nucleophilicity
Kinetics & coupling efficiency
Distillation-based purification
Boiling point elevation
Purity enhancement by fractional distillation
Gravimetric analytical standard preparation
Crystalline solid salt form
Weighing accuracy & solution preparation
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